molecular formula C31H29N5O6 B1150131 NKTR-105

NKTR-105

Cat. No. B1150131
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NKTR-105 is a novel form of docetaxel that was developed using Nektar/'s advanced polymer technology platform. The compound belongs to the taxoid family and acts by disrupting the microtubular network in cells. It is being developed as an anti-neoplastic agent, and is the company/'s second oncology program in clinical development. In previous preclinical studies, this compound demonstrated superior antitumor activity with no neutropenia in multiple tumor models, indicating that this compound may enable sustained therapeutic levels of docetaxel without the myelosuppression that is a dose-limiting toxicity for this widely-used cancer therapy.

Scientific Research Applications

Antitumor Activity in Nonclinical Studies

NKTR-105, a novel multi-arm PEGylated docetaxel conjugate, demonstrated superior antitumor activity over docetaxel in several mouse models of human cancer, particularly in a non-small cell lung cancer (NSCLC) mouse xenograft model. This was attributed to greater and sustained tumor docetaxel exposure following this compound administration, resulting in significantly longer tumor growth delay compared to docetaxel. The unique pharmacokinetic profile and encouraging antitumor activity in these nonclinical studies supported the advancement of this compound into clinical trials (Hoch et al., 2009).

Phase I Clinical Study

A dose-escalation phase I study of this compound, focusing on its safety, tolerability, and pharmacokinetics, was conducted in patients with solid tumor malignancies. This study was designed to explore the potential of this compound to improve the efficacy, safety, and tolerability of docetaxel, leveraging its engineered sustained release for better treatment outcomes (Calvo et al., 2010).

This compound in Combination Therapies

This compound's potential in combination with other treatments, such as monoclonal antibodies, was also explored. Studies indicated that this compound could enhance the effectiveness of these combinations in cancer treatment protocols, contributing to a broader therapeutic approach in oncology (Shah et al., 2021).

properties

Molecular Formula

C31H29N5O6

Appearance

Solid powder

synonyms

NKTR105;  NKTR-105;  NKTR 105;  docetaxel conjugate.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.